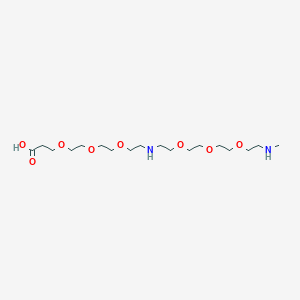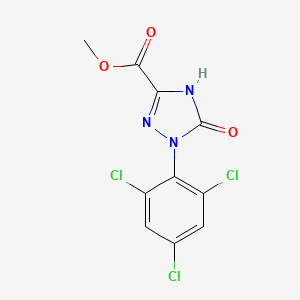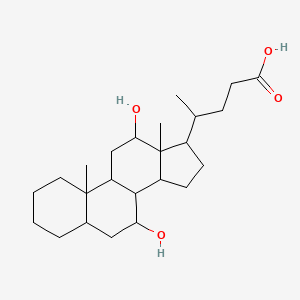
7,12-Dihydroxycholan-24-oic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,12-Dihydroxycholan-24-oic acid is a bile acid derivative with the molecular formula C24H40O4. It is a secondary bile acid formed from the bacterial action on primary bile acids in the intestine. This compound plays a significant role in the digestion and absorption of dietary fats by emulsifying and solubilizing them.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,12-Dihydroxycholan-24-oic acid typically involves the oxidation of cholic acid. The process includes several steps:
Oxidation: Cholic acid is oxidized using reagents like potassium permanganate or chromium trioxide to introduce hydroxyl groups at the 7 and 12 positions.
Hydrolysis: The intermediate products are then hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale oxidation and hydrolysis processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7,12-Dihydroxycholan-24-oic acid undergoes several types of chemical reactions:
Oxidation: It can be further oxidized to form keto derivatives.
Reduction: The hydroxyl groups can be reduced to form deoxycholic acid.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: 7-Keto-12-hydroxycholan-24-oic acid.
Reduction: Deoxycholic acid.
Substitution: 7,12-Dichlorocholan-24-oic acid.
Wissenschaftliche Forschungsanwendungen
7,12-Dihydroxycholan-24-oic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various bile acid derivatives.
Biology: Studied for its role in the metabolism and regulation of cholesterol.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry: Used in the formulation of pharmaceuticals and cosmetic products.
Wirkmechanismus
7,12-Dihydroxycholan-24-oic acid exerts its effects by emulsifying dietary fats in the intestine. It disrupts the cell membranes of adipocytes, leading to the breakdown of fat cells. This process involves the activation of specific molecular targets and pathways, including the farnesoid X receptor (FXR) and G protein-coupled bile acid receptor 1 (GPBAR1).
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Deoxycholic acid: A bile acid with similar emulsifying properties.
Chenodeoxycholic acid: Another bile acid involved in cholesterol metabolism.
Ursodeoxycholic acid: Used therapeutically to dissolve gallstones.
Uniqueness
7,12-Dihydroxycholan-24-oic acid is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to emulsify fats and its role in cholesterol metabolism make it a valuable compound in both research and industrial applications.
Eigenschaften
IUPAC Name |
4-(7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(7-10-21(27)28)16-8-9-17-22-18(13-20(26)24(16,17)3)23(2)11-5-4-6-15(23)12-19(22)25/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCAAZIHTDCFJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCCC4)C)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862205 |
Source


|
| Record name | 7,12-Dihydroxycholan-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


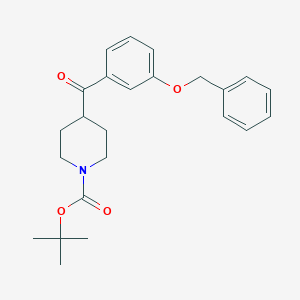
![2-[5-(Boc-amino)-2-bromo-4-pyridyl]ethanol](/img/structure/B13716997.png)
![(5S)-5-[(2R)-butan-2-yl]morpholin-3-one](/img/structure/B13717003.png)
![6-Methyl-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13717012.png)
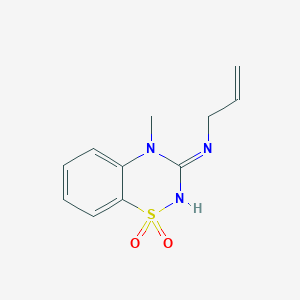

![3-{[2-(Dimethylamino)ethy]methyl]amino}-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13717020.png)
